(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17817517
Molecular Formula: C6H9ClF3NO2S
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClF3NO2S |
|---|---|
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |
| Standard InChI Key | ZUCVSILJXILSOY-YFKPBYRVSA-N |
| Isomeric SMILES | C1C[C@@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F |
| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s stereochemistry is defined by the (3S)-configuration, which imposes distinct spatial arrangements critical for its interactions in enantioselective reactions. The piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric hindrance. The sulfonyl chloride group () at the 1-position introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfur center.
Key physicochemical parameters include:
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Molecular weight: 251.66 g/mol
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IUPAC Name: (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoromethyl group () and sulfonyl chloride protons (). Mass spectrometry (MS) shows a molecular ion peak at , consistent with the molecular formula.
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step sequence:
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Trifluoromethylation: Piperidine derivatives react with trifluoromethyl iodide () in the presence of a base (e.g., ) to introduce the group.
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Sulfonation: The intermediate undergoes chlorosulfonation using sulfuryl chloride () or thionyl chloride () under anhydrous conditions.
Reaction conditions:
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Temperature: for trifluoromethylation; for sulfonation.
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Solvents: Dichloromethane () or tetrahydrofuran (THF).
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Yield: after purification via column chromatography.
Industrial Production
Industrial protocols optimize for scalability and cost-efficiency:
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Catalyst: Transition-metal catalysts (e.g., CuI) accelerate trifluoromethylation.
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Purity control: Distillation under reduced pressure () removes excess reagents.
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Byproduct management: Neutralization of HCl byproducts using aqueous .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols:
This reactivity is exploited to synthesize sulfonamides, key motifs in drug discovery.
Reductive Transformations
Catalytic hydrogenation () reduces the sulfonyl chloride to a thiol (), enabling further derivatization.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a precursor to protease inhibitors and kinase modulators. For example:
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Antibacterial agents: Derivatives exhibit MIC values of against Staphylococcus aureus and Escherichia coli.
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Anticancer candidates: Sulfonamide analogs inhibit tumor cell proliferation () in vitro.
Agrochemical Innovation
Trifluoromethylated sulfonamides enhance herbicidal activity by disrupting plant acetolactate synthase (ALS).
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